molecular formula C15H26N2O4 B2808937 Tert-butyl 2-(methoxymethyl)-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate CAS No. 2361702-69-2

Tert-butyl 2-(methoxymethyl)-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate

Cat. No.: B2808937
CAS No.: 2361702-69-2
M. Wt: 298.383
InChI Key: CGFCKYBJDXBGAL-UHFFFAOYSA-N
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Description

Tert-butyl 2-(methoxymethyl)-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolidine carboxylates This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxymethyl group, and a prop-2-enoylamino group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(methoxymethyl)-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via a tert-butyl esterification reaction using tert-butyl chloroformate.

    Attachment of the Methoxymethyl Group: The methoxymethyl group can be introduced through an alkylation reaction using methoxymethyl chloride.

    Addition of the Prop-2-enoylamino Group: The prop-2-enoylamino group can be added via an amide coupling reaction using prop-2-enoyl chloride and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(methoxymethyl)-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 2-(methoxymethyl)-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(methoxymethyl)-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(hydroxymethyl)-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate
  • Tert-butyl 2-(methoxymethyl)-2-[(prop-2-enoylamino)methyl]piperidine-1-carboxylate

Uniqueness

Tert-butyl 2-(methoxymethyl)-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and its pyrrolidine ring structure. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

tert-butyl 2-(methoxymethyl)-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-6-12(18)16-10-15(11-20-5)8-7-9-17(15)13(19)21-14(2,3)4/h6H,1,7-11H2,2-5H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFCKYBJDXBGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CNC(=O)C=C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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